molecular formula C15H16F3N5 B10928610 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10928610
M. Wt: 323.32 g/mol
InChI Key: RBIUOFGYNUWRBN-UHFFFAOYSA-N
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Description

6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl 3-methyl-4-(trifluoromethyl)pyrazole-5-carboxylate under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C15H16F3N5

Molecular Weight

323.32 g/mol

IUPAC Name

6-(1,5-dimethylpyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H16F3N5/c1-5-23-14-13(8(2)21-23)11(15(16,17)18)6-12(20-14)10-7-19-22(4)9(10)3/h6-7H,5H2,1-4H3

InChI Key

RBIUOFGYNUWRBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(F)(F)F

Origin of Product

United States

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